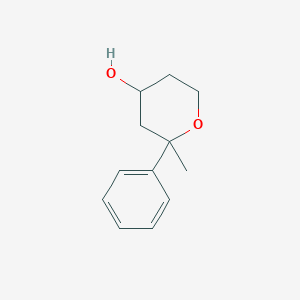

2-Methyl-2-phenyloxan-4-ol

Description

Overview of Tetrahydropyran (B127337) (Oxane) Ring Systems in Organic Chemistry

The compound 2-Methyl-2-phenyloxan-4-ol belongs to a class of organic compounds containing a tetrahydropyran ring. Tetrahydropyran, systematically named oxane, is a saturated six-membered heterocycle containing five carbon atoms and one oxygen atom. wikipedia.orgdrugbank.com This fundamental structure is analogous to cyclohexane, with one methylene (B1212753) group replaced by an oxygen atom. ebi.ac.uk The oxane ring is a prevalent structural motif in a vast array of natural products and biologically significant molecules. wikipedia.orgwikidoc.org Its most notable presence is as the core of pyranose sugars, such as glucose, which are fundamental to life. wikipedia.orgebi.ac.uk

The parent compound, oxane, is a colorless, volatile liquid. wikipedia.org However, its substituted derivatives are far more common and significant in the field of organic chemistry. wikipedia.orgebi.ac.uk The geometry of the oxane ring typically adopts a chair conformation, similar to cyclohexane, to minimize steric and torsional strain. This conformational preference plays a crucial role in the stereochemistry and reactivity of its derivatives.

Table 1: Properties of the Parent Compound, Oxane (Tetrahydropyran)

| Property | Value |

|---|---|

| IUPAC Name | Oxane |

| Other Names | Tetrahydropyran (THP), Oxacyclohexane |

| Molecular Formula | C₅H₁₀O |

| Molar Mass | 86.134 g·mol⁻¹ |

| Appearance | Colourless liquid |

| Density | 0.880 g/cm³ |

| Melting Point | -45 °C |

| Boiling Point | 88 °C |

Data sourced from multiple references. wikipedia.orgchemeurope.com

Significance of Substituted Oxane Scaffolds in Synthetic Methodologies

Substituted oxane scaffolds are of paramount importance in synthetic organic chemistry, serving as versatile building blocks and key intermediates. nih.govresearchgate.net One of the most widespread applications of the oxane system is in the use of the 2-tetrahydropyranyl (THP) group as a protecting group for alcohols. wikidoc.orgchemeurope.com This is achieved by reacting an alcohol with 3,4-dihydropyran to form a THP ether, which is stable under a variety of reaction conditions but can be readily removed by acid-catalyzed hydrolysis. wikipedia.org

Beyond their role in protection chemistry, substituted oxanes are integral components of many complex molecular architectures found in natural products with significant biological activity. nih.gov The rigid, yet conformationally defined, structure of the oxane ring allows for precise spatial arrangement of functional groups, which is critical for biological interactions. Consequently, the development of synthetic methods to create substituted oxanes with high levels of stereocontrol is a major focus of modern synthetic chemistry. nih.gov These scaffolds are crucial in the synthesis of polyketide building blocks, ionophore antibiotics, and various marine natural products.

Rationale for Focused Academic Inquiry into this compound

The specific compound, this compound, presents a subject of academic interest due to its distinct structural features. It combines the oxane framework with three key substituents: a methyl group and a phenyl group at the C2 position, and a hydroxyl group at the C4 position. This arrangement creates two stereocenters (at C2 and C4), meaning the molecule can exist as multiple stereoisomers (diastereomers and enantiomers).

The rationale for its study includes:

Stereochemical Analysis: The presence of multiple stereocenters makes it an excellent model system for studying stereoselective synthesis and the influence of stereochemistry on physical properties and reactivity. The relative orientation of the substituents (cis/trans) significantly impacts the molecule's conformation and potential biological interactions.

Synthetic Intermediate: This molecule serves as a potential precursor for more complex structures. The hydroxyl group can be further functionalized or used to direct subsequent reactions, while the phenyl group can influence the electronic properties and reactivity of the ring.

Building Block for Novel Scaffolds: As a substituted oxane, it can be incorporated into larger molecular frameworks, contributing to the synthesis of novel compounds with potential applications in medicinal chemistry or materials science. For instance, related phenyl-substituted tetrahydropyran structures are investigated as intermediates for pharmaceuticals.

Current Gaps in Fundamental Understanding of this compound

Despite its potential as a model system and synthetic building block, a comprehensive search of the scientific literature reveals significant gaps in the fundamental understanding of this compound. While synthesis routes and basic properties for related compounds are documented, specific and detailed research focused exclusively on this molecule is sparse.

Key knowledge gaps include:

Exhaustive Stereoisomer Synthesis: While methods for creating substituted oxanes exist, dedicated studies detailing the high-yield, stereospecific synthesis of all possible stereoisomers of this compound (i.e., (2R,4R), (2S,4S), (2R,4S), and (2S,4R)) are not readily available.

Detailed Spectroscopic and Crystallographic Data: There is a lack of published, in-depth analysis of the NMR, IR, and mass spectrometry data for each distinct stereoisomer. Furthermore, X-ray crystallographic data, which would definitively establish the solid-state conformation and relative stereochemistry, appears to be unpublished.

Chemical Reactivity Profile: A systematic investigation of the reactivity of the hydroxyl group and the stability of the oxane ring under various reaction conditions has not been reported. Understanding how the substituents at C2 influence the reactivity at C4 is crucial for its application as a synthetic intermediate.

Physicochemical Properties: Detailed comparative data on the physicochemical properties (e.g., pKa, logP, solubility) of the different stereoisomers are missing. This information is essential for predicting the behavior of the molecule in different environments.

The following table lists the chemical compounds mentioned in this article.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3,4-Dihydropyran |

| Cyclohexane |

| Glucose |

Structure

3D Structure

Properties

Molecular Formula |

C12H16O2 |

|---|---|

Molecular Weight |

192.25 g/mol |

IUPAC Name |

2-methyl-2-phenyloxan-4-ol |

InChI |

InChI=1S/C12H16O2/c1-12(9-11(13)7-8-14-12)10-5-3-2-4-6-10/h2-6,11,13H,7-9H2,1H3 |

InChI Key |

QFTGDTHFSFYYDW-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(CCO1)O)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methyl 2 Phenyloxan 4 Ol and Its Stereoisomers

Retrosynthetic Analysis of the 2-Methyl-2-phenyloxan-4-ol Core Structure

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection points are the carbon-oxygen bonds within the tetrahydropyran (B127337) ring and the carbon-carbon bonds connecting the substituents.

A logical disconnection of the C-O bonds in the oxane ring leads to a 1,5-hydroxycarbonyl compound. This disconnection suggests that an intramolecular cyclization, such as an oxa-Michael reaction or an intramolecular Williamson ether synthesis, could be a viable forward synthetic step.

Alternatively, a key disconnection can be made between the C2-C3 and C5-C6 bonds, which points towards a Prins-type cyclization. thieme-connect.comresearchgate.net This powerful reaction involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde or ketone. researchgate.net In the context of this compound, this would involve the reaction of a suitably substituted homoallylic alcohol with acetone, or a related carbonyl compound, to form the tetrahydropyran ring with the desired substituents.

Further disconnection of the phenyl and methyl groups at the C2 position can be envisioned through functional group interconversion or by considering Grignard-type additions to a ketone precursor. Similarly, the hydroxyl group at C4 can be retrosynthetically derived from a ketone, suggesting a reduction step in the forward synthesis.

Classical Synthetic Approaches to Substituted Tetrahydropyran-4-ols

The synthesis of substituted tetrahydropyran-4-ols has been extensively studied, with several classical methods proving effective.

One of the most prominent methods is the Prins cyclization , which involves the electrophilic addition of an aldehyde or ketone to a homoallylic alcohol. researchgate.net This reaction can be catalyzed by both Brønsted and Lewis acids. researchgate.net The reaction conditions, such as the choice of catalyst, solvent, and temperature, can significantly influence the stereochemical outcome of the reaction. For instance, the use of phosphomolybdic acid in water at room temperature has been shown to provide tetrahydropyran-4-ol derivatives with high yields and cis-selectivity. thieme-connect.com Scandium triflate has also been employed as a catalyst for this transformation. rsc.org

Another classical approach is the intramolecular Williamson ether synthesis . This method involves the cyclization of a δ-halohydrin or a related substrate under basic conditions. While effective, this method often requires the pre-functionalization of the acyclic precursor.

The oxa-Michael reaction , or intramolecular conjugate addition of an alcohol to an α,β-unsaturated ketone or ester, is another valuable tool for constructing the tetrahydropyran ring. This reaction can be promoted by either acid or base catalysis.

Targeted Synthesis of this compound

The specific synthesis of this compound can be achieved through various targeted strategies that build upon the classical methods.

Cyclization Reactions for Oxane Ring Formation

The Prins cyclization stands out as a highly efficient method for constructing the 2,2-disubstituted tetrahydropyran-4-ol core of the target molecule. researchgate.net By reacting a homoallylic alcohol with acetophenone (B1666503) under acidic conditions, the oxane ring can be formed in a single step. The choice of acid catalyst is crucial for controlling the reaction pathway and minimizing side reactions.

Intramolecular hydroalkoxylation of a δ-hydroxy olefin is another powerful strategy. organic-chemistry.org This reaction can be catalyzed by various transition metals, such as platinum or cobalt, and offers a direct route to the tetrahydropyran ring. organic-chemistry.org

Stereocontrolled Approaches to the this compound Scaffold

Achieving stereocontrol in the synthesis of this compound is critical, as the molecule contains at least two stereocenters. The Prins cyclization can exhibit diastereoselectivity depending on the reaction conditions and the nature of the substrates. thieme-connect.comresearchgate.net For example, the geometry of the homoallylic alcohol can influence the stereochemical outcome of the cyclization. organic-chemistry.org

Substrate-controlled approaches, where existing stereocenters in the starting material direct the stereochemistry of newly formed centers, are also commonly employed. The use of chiral auxiliaries attached to the starting material can effectively control the stereochemical course of the cyclization reaction. nih.gov

Functional Group Transformations to Introduce Phenyl and Hydroxyl Moieties

The phenyl group at the C2 position can be introduced at various stages of the synthesis. One approach involves using a phenyl-substituted starting material, such as a phenyl-containing homoallylic alcohol in a Prins cyclization. Alternatively, a Grignard reaction using a phenylmagnesium halide on a ketone precursor at the C2 position can install the phenyl group.

The hydroxyl group at the C4 position is typically introduced via the reduction of a corresponding tetrahydropyran-4-one. A variety of reducing agents can be employed for this transformation, with the choice of reagent influencing the stereoselectivity of the alcohol formation. For instance, the use of L-Selectride can lead to the stereoselective reduction of ketone intermediates. vulcanchem.com

Enantioselective and Diastereoselective Synthesis of this compound

The development of enantioselective and diastereoselective methods for the synthesis of this compound is a key area of research.

Catalytic asymmetric synthesis represents a highly desirable approach. vulcanchem.com This involves the use of chiral catalysts, such as transition-metal complexes with chiral ligands or organocatalysts, to induce enantioselectivity in the key bond-forming reactions. nih.govvulcanchem.com For example, a chiral Lewis acid could be used to catalyze an asymmetric Prins cyclization.

Chiral pool synthesis is another effective strategy. This approach utilizes readily available chiral starting materials from nature to introduce the desired stereochemistry. For instance, a chiral homoallylic alcohol derived from a natural product could be used in a Prins cyclization to generate a specific stereoisomer of this compound.

Chiral Catalyst-Mediated Reactions

Chiral catalysts are instrumental in asymmetric synthesis, enabling the formation of specific enantiomers or diastereomers of a target molecule. In the context of oxane synthesis, chiral catalysts can direct the cyclization of acyclic precursors to afford enantiomerically enriched tetrahydropyran rings.

Chiral Brønsted acids, for instance, have been successfully employed in the synthesis of tetrahydropyrans. whiterose.ac.uk These catalysts can protonate a substrate, activating it towards a stereocontrolled cyclization. The enantioselectivity of such reactions can be influenced by the catalyst structure, solvent, and temperature. For example, the cyclization of certain tetrahydropyran precursors has been achieved with high enantiomeric excess using chiral phosphoric acids. whiterose.ac.uk A kinetic resolution approach using these catalysts has also proven effective, leading to highly enantioenriched products. whiterose.ac.uk

Another powerful strategy is the catalytic asymmetric Prins cyclization, which involves the reaction of a homoallylic alcohol with an aldehyde. Chiral platinum complexes have been shown to catalyze this reaction, yielding tetrahydropyran derivatives with varying degrees of enantioselectivity depending on the solvent polarity. nih.gov

Table 1: Examples of Chiral Catalyst-Mediated Reactions for Tetrahydropyran Synthesis

| Catalyst Type | Example Catalyst | Reaction Type | Key Findings | Reference |

|---|---|---|---|---|

| Chiral Brønsted Acid | (R)-TRIP | Cyclization | Achieved up to 69% ee for mesityl tetrahydropyran precursors. | whiterose.ac.uk |

| Chiral Brønsted Acid | (R)-TIPSY | Cyclization | Resulted in up to 60% ee for tolyl tetrahydrofuran (B95107) precursors. | whiterose.ac.uk |

| Chiral Platinum Complex | (R)-[(tolBINAP)Pt(NC6F5)2][SbF6]2 | Prins Cyclization | Enantioselectivity increases with decreasing solvent polarity. | nih.gov |

Substrate-Controlled Stereoselectivity

In substrate-controlled synthesis, the inherent stereochemistry of the starting material dictates the stereochemical outcome of the reaction. This approach is particularly valuable for the synthesis of complex molecules with multiple stereocenters, such as the bis-oxane fragments found in natural products like phorboxazole B. thieme-connect.comthieme-connect.com

Highly efficient substrate-controlled reductions are a key tool in this regard. For example, the reduction of a ketone precursor using reagents like sodium borohydride (B1222165) with cerium chloride (Luche reduction) can proceed with high diastereoselectivity, influenced by the existing stereocenters in the molecule. thieme-connect.com Subsequent hydrogenation of a double bond using a palladium on carbon (Pd/C) catalyst can also be directed by the substrate's stereochemistry to form a cis-oxane ring. thieme-connect.com The stereochemical configuration of the resulting product can be confirmed through techniques like Nuclear Overhauser Effect (NOE) measurements. thieme-connect.com

This method relies on the careful design of the synthetic route to install stereocenters in a stepwise manner, where each new stereocenter is formed under the directing influence of the existing ones. ethz.ch

Table 2: Examples of Substrate-Controlled Stereoselective Synthesis of Oxanes

| Substrate Feature | Reaction | Reagent/Catalyst | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Existing stereocenters | Luche Reduction | NaBH4, CeCl3 | High diastereoselectivity in ketone reduction. | thieme-connect.com |

| Chiral allylic alcohol | Intramolecular Oxypalladation | PdCl2(CH3CN)2 | 1,3-chirality transfer to form stereospecific 2,6-disubstituted tetrahydropyrans. | scispace.com |

| Pre-existing ring stereochemistry | Hydrogenation | H2, 10% Pd/C | Stereoselective formation of a cis-oxane ring. | thieme-connect.com |

Novel Synthetic Pathways to Oxane-4-ol Derivatives

The development of new synthetic methods continues to expand the toolkit for constructing oxane rings. These novel pathways often offer advantages in terms of efficiency, selectivity, and environmental sustainability.

Organocatalytic Methods for Tetrahydropyran Synthesis

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful third pillar of asymmetric synthesis, alongside biocatalysis and metal catalysis. researchgate.net These methods often operate under mild conditions and are considered environmentally benign. researchgate.net

One notable organocatalytic approach is the domino Michael-hemiacetalization reaction. thieme-connect.com This one-pot synthesis can produce polyfunctionalized tetrahydropyran derivatives in good yields and with high diastereo- and enantioselectivities. thieme-connect.com The reaction typically involves α-hydroxymethyl nitroalkenes and 1,3-dicarbonyl compounds, catalyzed by a chiral organic molecule. thieme-connect.com

Similarly, the organocatalytic α-alkylation of vinylogous carbonyl compounds to hydroxynitroolefins has been developed for the synthesis of hemiacetals, which are precursors to tetrahydropyrans. acs.org These reactions can achieve excellent enantioselectivities (often 93–97% ee) and high yields. acs.org The use of bifunctional organocatalysts derived from cinchona alkaloids has also proven effective in asymmetric cycloetherification reactions to yield optically active tetrahydropyrans. thieme-connect.com

Table 3: Examples of Organocatalytic Methods for Tetrahydropyran Synthesis

| Catalyst | Reaction Type | Substrates | Key Findings | Reference |

|---|---|---|---|---|

| Chiral Primary Amine/Acid | Domino Michael-Hemiacetalization | α-hydroxymethyl nitroalkenes, 1,3-dicarbonyls | Good yields (59–91%), moderate to excellent diastereoselectivities (26–98% de) and enantioselectivities (71–99% ee). | thieme-connect.com |

| Chiral Amine | α-Alkylation of Vinylogous Carbonyls | Vinylogous carbonyls, hydroxynitroolefins | Excellent enantioselectivities (most cases 93–97% ee) and high yields. | acs.org |

| Bifunctional Cinchona Alkaloid | Asymmetric Cycloetherification | ζ-hydroxyenone | Highly efficient asymmetric induction for optically active tetrahydropyran derivatives. | thieme-connect.com |

Transition Metal-Catalyzed Cyclizations

Transition metal catalysis provides a versatile and efficient means for constructing heterocyclic ring systems, including oxanes. mdpi.com These reactions often proceed with high atom economy and under mild conditions. sioc-journal.cn

Palladium-catalyzed intramolecular oxypalladation of non-3-ene-2,8-diols is a stereospecific method for synthesizing 2,6-disubstituted tetrahydropyrans with high diastereoselectivities. scispace.com This reaction involves the intramolecular cyclization of a hydroxy nucleophile onto a chiral allylic alcohol. scispace.com Other transition metals, such as nickel, have been used to develop greener alternatives to traditional reactions like the Ueno-Stork reaction for generating bicyclic acetals. purdue.edu

Oxidative cyclization reactions catalyzed by designed transition-metal complexes, such as those of zinc and manganese with TEMPO as an oxidant, offer an efficient strategy for synthesizing various heterocyclic derivatives. organic-chemistry.org These methods are characterized by high atom-economy, the use of benign solvents, and easy handling. organic-chemistry.org

Table 4: Examples of Transition Metal-Catalyzed Cyclizations for Oxane Synthesis

| Metal Catalyst | Reaction Type | Substrates | Key Findings | Reference |

|---|---|---|---|---|

| PdCl2(CH3CN)2 | Intramolecular Oxypalladation | non-3-ene-2,8-diols | Excellent yields and high diastereoselectivities (>20:1). | scispace.com |

| Nickel Catalyst | Ueno-Stork Cyclization | Haloacetal, alkene | Greener, non-toxic alternative to organotin reagents for forming bicyclic acetals. | purdue.edu |

| Zinc and Manganese Complexes with TEMPO | Oxidative Cyclization | 2'-hydroxychalcones | High product yields (up to 95%) under mild conditions. | organic-chemistry.org |

Photochemical and Electrochemical Synthesis of Oxane Systems

Photochemical and electrochemical methods represent frontier approaches in organic synthesis, utilizing light and electricity, respectively, to drive chemical transformations. These energy-driven methods can offer unique reactivity and selectivity profiles.

Photochemical reactions, such as the conjugate addition of 1,3-dioxolane (B20135) to α,β-unsaturated ketones, have been used to synthesize key precursors for complex molecules. acs.org This type of reaction, often initiated by a photosensitizer like benzophenone, can proceed with good stereoselectivity. acs.org The photofragmentation of 2-oxoacetates via a Norrish type II pathway can also lead to the formation of intermediates that could potentially be trapped to form cyclic systems, although this is more complex. chimia.ch

Electrochemical synthesis is gaining traction as a sustainable and efficient methodology. nih.govmdpi.com It avoids the use of stoichiometric chemical oxidants or reductants by employing electrons as the "reagents". nih.gov While specific examples for the direct electrochemical synthesis of this compound are not prominent, the principles of electrosynthesis are applicable to the formation of alcohol and ether functionalities present in the target molecule. For instance, electrochemical oxidation of amines can lead to imines and nitriles, showcasing the power of this technique to perform selective transformations. nih.gov The electrochemical synthesis of hydrogen peroxide, a green oxidant, can be integrated with subsequent oxidation reactions in a tandem process, offering a sustainable route to oxidized organic molecules. nih.gov

Table 5: Examples of Photochemical and Electrochemical Approaches to Heterocyclic Systems

| Method | Reaction Type | Substrates/Conditions | Key Findings | Reference |

|---|---|---|---|---|

| Photochemical | Conjugate Addition | α,β-unsaturated enone, 1,3-dioxolane, benzophenone | Stereoselective formation of a key intermediate for a HIV protease inhibitor. | acs.org |

| Photochemical | Photofragmentation | 2-oxoacetates | Formation of various products through Norrish type II pathway, with potential for complex rearrangements. | chimia.ch |

| Electrochemical | Amine Oxidation | Primary amines, Ni-based catalyst | Sustainable method for synthesizing nitriles and imines with minimal waste. | nih.gov |

Stereochemical Investigations and Conformational Analysis of 2 Methyl 2 Phenyloxan 4 Ol

Elucidation of Relative and Absolute Stereochemistry

The presence of two stereocenters in 2-Methyl-2-phenyloxan-4-ol, at the C2 and C4 positions, gives rise to two pairs of enantiomers: (2S,4R)/(2R,4S) and (2S,4S)/(2R,4R). The determination of both the relative and absolute stereochemistry is crucial for understanding its chemical and biological properties.

Assignment of (2S,4R)- and (2R,4S)-Configurations

The assignment of the specific configurations of the enantiomeric pair (2S,4R)- and (2R,4S)-2-Methyl-2-phenyloxan-4-ol relies on a combination of spectroscopic techniques and, where possible, X-ray crystallography of a suitable crystalline derivative. The relative stereochemistry (cis or trans) between the substituents at C2 and C4 can often be deduced from Nuclear Magnetic Resonance (NMR) spectroscopy. For the (2S,4R) and (2R,4S) isomers, the relationship between the C2-methyl/phenyl groups and the C4-hydroxyl group is of primary interest.

In the absence of direct crystallographic data for this specific compound, analogies to similarly substituted oxane systems are drawn. The absolute configuration is typically determined through methods such as the use of chiral derivatizing agents, which create diastereomers that can be distinguished by NMR or chromatography, or by chiroptical methods like Circular Dichroism (CD) spectroscopy, which compares the experimental spectrum to that predicted by computational models for a known absolute configuration.

| Stereoisomer | C2 Configuration | C4 Configuration | Relationship |

| (2S,4R) | S | R | Enantiomer |

| (2R,4S) | R | S | Enantiomer |

Advanced Chiral Chromatography for Enantiomer Separation

The separation of the enantiomers of this compound is a critical step for the study of their individual properties. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is the most common and effective method for this purpose. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly successful in resolving a wide range of enantiomers, including heterocyclic compounds. nih.gov

| Parameter | Description |

| Stationary Phase | Typically a polysaccharide-based chiral selector (e.g., amylose or cellulose derivatives) on a silica support. |

| Mobile Phase | A mixture of organic solvents, such as hexane and isopropanol or methanol and acetonitrile, optimized for resolution. |

| Detection | UV-Vis detector is commonly used, often in conjunction with a polarimeter or a circular dichroism detector for confirmation of enantiomeric identity. |

Conformational Preferences of the Oxane Ring in this compound

The six-membered oxane ring is not planar and adopts various conformations to minimize steric and torsional strain. The nature and position of substituents play a significant role in determining the most stable conformation.

Theoretical Conformational Analysis (e.g., Chair vs. Boat)

For most substituted tetrahydropyrans, the chair conformation is significantly lower in energy than the boat or twist-boat conformations. In the case of this compound, the chair conformation allows for the substituents to be in either axial or equatorial positions. Due to the steric bulk of the phenyl and methyl groups at the C2 position, there is a strong preference for a conformation that minimizes steric interactions.

Computational modeling, using methods such as density functional theory (DFT), can be employed to calculate the relative energies of the possible chair conformations. For a 2,2-disubstituted-4-hydroxyoxane, two primary chair conformations are considered. In one, the larger substituent at C2 (the phenyl group) occupies an equatorial position to minimize A-value strain. The hydroxyl group at C4 can be either axial or equatorial. Generally, a substituent is more stable in an equatorial position. Therefore, the most stable conformation is predicted to be a chair form where the C4-hydroxyl group is also in an equatorial position.

| Conformation | Relative Energy (Calculated) | Key Feature |

| Chair (equatorial OH) | Lowest | Phenyl and hydroxyl groups are in the sterically favored equatorial positions. |

| Chair (axial OH) | Higher | The hydroxyl group is in a less stable axial position, leading to 1,3-diaxial interactions. |

| Boat/Twist-Boat | Highest | Significant torsional and steric strain. |

Experimental Validation of Preferred Conformations (e.g., through NMR Coupling Constants)

NMR spectroscopy is a powerful tool for the experimental determination of the preferred conformation of cyclic molecules in solution. The magnitude of the vicinal coupling constants (³J) between protons on adjacent carbons is dependent on the dihedral angle between them, as described by the Karplus equation.

In a chair conformation, the dihedral angles between axial-axial, axial-equatorial, and equatorial-equatorial protons are approximately 180°, 60°, and 60°, respectively. This leads to characteristic coupling constants. For the protons on C3 and C5 adjacent to the C4-H proton, the magnitude of the coupling constants can reveal the orientation of the C4-hydroxyl group. A large coupling constant (typically 8-13 Hz) between C4-H and an adjacent axial proton would indicate that C4-H is also axial, and thus the hydroxyl group is equatorial. Conversely, small coupling constants (typically 2-5 Hz) would suggest an equatorial C4-H and an axial hydroxyl group.

| Coupling | Dihedral Angle (approx.) | Expected ³J (Hz) | Inferred Conformation |

| H_ax - H_ax | 180° | 8 - 13 | Axial-axial relationship |

| H_ax - H_eq | 60° | 2 - 5 | Axial-equatorial relationship |

| H_eq - H_eq | 60° | 2 - 5 | Equatorial-equatorial relationship |

Influence of Substituents on Ring Pucker and Stereochemical Stability

The steric demand of the phenyl group is considerably larger than that of the methyl group. This disparity will strongly favor a conformation where the phenyl group occupies the equatorial position to minimize steric strain. This, in turn, influences the preferred orientation of the hydroxyl group at C4. An equatorial hydroxyl group would generally be favored to avoid 1,3-diaxial interactions with the axial protons on C2 and C6.

The stereochemical stability of the molecule is high under normal conditions, as ring inversion would require the bulky phenyl group to move into a highly unfavorable axial position. This high energy barrier to ring inversion means that the molecule is likely to exist predominantly in a single chair conformation at room temperature.

Diastereomeric Relationships and Interconversion Dynamics

The stereochemistry of this compound is defined by the presence of two chiral centers at the C2 and C4 positions of the oxane (tetrahydropyran) ring. The substitution at these centers gives rise to multiple stereoisomers. Specifically, for a molecule with n chiral centers, a maximum of 2n stereoisomers can exist. pharmacy180.com In the case of this compound, with two stereogenic centers, there are four possible stereoisomers, which exist as two pairs of enantiomers.

The relationship between stereoisomers that are not mirror images of each other is defined as diastereomeric. Therefore, the stereoisomers of this compound can be classified into cis and trans diastereomers based on the relative orientation of the substituents on the oxane ring.

| Stereoisomer | Configuration at C2 | Configuration at C4 | Relationship |

| (2R, 4R) | R | R | Enantiomer of (2S, 4S) |

| (2S, 4S) | S | S | Enantiomer of (2R, 4R) |

| (2R, 4S) | R | S | Enantiomer of (2S, 4R) |

| (2S, 4R) | S | R | Enantiomer of (2R, 4S) |

This table illustrates the possible stereoisomers of this compound and their enantiomeric relationships. Diastereomeric pairs would be, for example, (2R, 4R) and (2R, 4S).

The interconversion dynamics of these diastereomers are primarily concerned with the conformational changes within the oxane ring. The tetrahydropyran (B127337) ring typically adopts a chair conformation to minimize steric strain. For each diastereomer, two chair conformations are possible through a process of ring flipping. The relative stability of these two chair conformers is determined by the steric and stereoelectronic interactions of the substituents.

In the chair conformations, the substituents can occupy either axial or equatorial positions. Generally, bulky substituents prefer the equatorial position to minimize 1,3-diaxial interactions, which are a significant source of steric strain. In the case of this compound, the phenyl group at C2 is bulkier than the methyl group.

The stability of the conformers is also influenced by stereoelectronic effects, such as the anomeric effect. The anomeric effect describes the tendency of a heteroatomic substituent at the anomeric carbon (C2 in this case, adjacent to the ring oxygen) to favor an axial orientation, which is contrary to what would be predicted based on sterics alone. cdnsciencepub.comrsc.orgwikipedia.org This effect arises from a stabilizing interaction between a lone pair of the ring heteroatom and the antibonding σ* orbital of the C-substituent bond.

For the 2-phenyl group in this compound, the anomeric effect could play a role in the conformational equilibrium. However, the presence of two substituents on the same carbon (gem-disubstitution) complicates the analysis. The interplay between the steric hindrance of the bulky phenyl and methyl groups and any potential anomeric effect will determine the preferred conformation.

The interconversion between the two chair forms of a given diastereomer is typically a rapid process at room temperature, leading to a time-averaged conformation that can be observed by techniques like NMR spectroscopy. The energy barrier for this ring flip is influenced by the nature and size of the substituents.

| Diastereomer | Chair Conformer 1 | Chair Conformer 2 | Notes on Stability |

| cis-isomer | Phenyl (axial), Methyl (equatorial), OH (axial) | Phenyl (equatorial), Methyl (axial), OH (equatorial) | The conformer with the bulky phenyl group in the equatorial position is expected to be significantly more stable. |

| trans-isomer | Phenyl (axial), Methyl (equatorial), OH (equatorial) | Phenyl (equatorial), Methyl (axial), OH (axial) | The conformer with both the bulky phenyl group and the hydroxyl group in equatorial positions is likely to be the most stable. |

This table presents a qualitative analysis of the conformational preferences for the cis and trans diastereomers of this compound. The actual equilibrium will depend on the quantitative energetic differences between these conformations.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Methyl 2 Phenyloxan 4 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as the cornerstone for the structural elucidation of 2-Methyl-2-phenyloxan-4-ol, providing detailed insight into the chemical environment, connectivity, and spatial arrangement of its atoms.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity

Two-dimensional (2D) NMR experiments are instrumental in assembling the molecular framework by establishing correlations between different nuclei.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY spectrum reveals proton-proton coupling networks within the molecule. For this compound, cross-peaks are expected between the proton at C4 (H4) and the adjacent methylene (B1212753) protons at C3 and C5. Similarly, the methylene protons at C5 would show correlations to the methylene protons at C6. These correlations establish the sequence of protonated carbons in the oxane ring. Current time information in Bangalore, IN.psu.edu

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons directly to their attached carbons. Current time information in Bangalore, IN.vulcanchem.com This allows for the unambiguous assignment of carbon resonances based on the already assigned proton shifts. For instance, the signal for the H4 proton will show a cross-peak with the C4 carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for identifying quaternary carbons and piecing together different molecular fragments. Current time information in Bangalore, IN.vulcanchem.com Key HMBC correlations for this compound would include:

The methyl protons (at C2) to the quaternary C2 carbon and the C6 carbon of the phenyl ring.

The H4 proton to C2, C6, and the ipso-carbon of the phenyl ring.

The aromatic protons to the quaternary C2 carbon.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about the spatial proximity of protons, which is vital for stereochemical assignments. uni.lu In a chair conformation of the tetrahydropyran (B127337) ring, NOESY can distinguish between axial and equatorial substituents by observing through-space interactions. For example, a strong NOE between an axial proton at C4 and an axial proton at C6 would support a specific stereoisomer.

A summary of expected key 2D NMR correlations is presented in the table below.

| Proton(s) | COSY Correlations | Key HMBC Correlations | Key NOESY Correlations (for a specific stereoisomer) |

| H-3 | H-4 | C-2, C-4, C-5 | H-5 (axial-axial) |

| H-4 | H-3, H-5 | C-2, C-3, C-5, C-6 | H-6 (diaxial) |

| H-5 | H-4, H-6 | C-3, C-4, C-6 | H-3 (axial-axial) |

| H-6 | H-5 | C-2, C-4, C-5 | H-4 (diaxial) |

| Methyl Protons | - | C-2, C-1' (ipso-C), C-2'/C-6' (ortho-C) | H-6 (if methyl is axial) |

| Phenyl Protons | Ortho-H to Meta-H, etc. | C-2, C-1' (ipso-C) | H-6 (depending on orientation) |

Stereochemical Assignment via Chemical Shift Anisotropy and Coupling Constant Analysis

The stereochemistry of this compound, particularly the relative orientation of the substituents on the tetrahydropyran ring, can be determined through a detailed analysis of ¹H NMR chemical shifts and coupling constants. The tetrahydropyran ring typically adopts a chair conformation to minimize steric strain.

Chemical Shift Anisotropy: The magnetic anisotropy of the phenyl ring and the C-O bonds influences the chemical shifts of nearby protons. Protons situated over the face of the phenyl ring will be shielded and appear at a higher field (lower ppm), while those in the plane of the ring will be deshielded. This effect can help determine the orientation of the phenyl group relative to the oxane ring. Similarly, the lone pairs on the ether oxygen can cause upfield shifts for anti-periplanar protons.

Coupling Constant Analysis: The magnitude of the vicinal coupling constants (³JHH) is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. In a six-membered ring, axial-axial couplings are typically large (10-13 Hz), while axial-equatorial and equatorial-equatorial couplings are smaller (2-5 Hz). By measuring the coupling constants for the proton at C4, its orientation (axial or equatorial) and thus the stereochemistry of the hydroxyl group can be determined. For instance, a large coupling constant between H4 and an adjacent axial proton would indicate that H4 is also in an axial position.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Structural Confirmation

Mass spectrometry provides the molecular weight and elemental composition of a molecule and offers structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS is used to determine the exact mass of the molecular ion with high precision. For this compound (C₁₂H₁₆O₂), the expected monoisotopic mass is approximately 192.1150 Da. An HRMS measurement confirming this mass would provide strong evidence for the elemental formula of the compound.

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragment Ions

Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of a specific ion (typically the molecular ion) to generate a series of product ions. The fragmentation pathways provide valuable structural information. For this compound, some plausible fragmentation pathways include:

Loss of Water: Dehydration of the alcohol functional group is a common fragmentation pathway, leading to a fragment ion at m/z [M-18]⁺.

Alpha-Cleavage: Cleavage of the bonds adjacent to the oxygen atom of the alcohol is a likely fragmentation route. This could involve the loss of a methyl radical or cleavage of the C3-C4 bond.

Ring Cleavage: The tetrahydropyran ring can undergo cleavage, often initiated by the ether oxygen. A common pathway for cyclic ethers is the cleavage of the C-C bond alpha to the ether oxygen, followed by further fragmentation.

Formation of a Benzoylium Ion: Fragmentation involving the phenyl group could lead to the formation of a characteristic benzoylium ion (C₆H₅CO⁺) at m/z 105, or a related phenyl-containing fragment.

A table of predicted major fragment ions is provided below.

| m/z (predicted) | Possible Formula | Likely Origin |

| 192 | [C₁₂H₁₆O₂]⁺ | Molecular Ion |

| 177 | [C₁₁H₁₃O₂]⁺ | Loss of CH₃ radical |

| 174 | [C₁₂H₁₄O]⁺ | Loss of H₂O |

| 131 | [C₉H₁₁O]⁺ | Ring cleavage and loss of C₃H₅O |

| 105 | [C₇H₅O]⁺ | Formation of benzoylium ion |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. These two techniques are often complementary.

FT-IR Spectroscopy: In the FT-IR spectrum of this compound, characteristic absorption bands are expected for the hydroxyl, ether, and phenyl groups.

A broad band in the region of 3600-3200 cm⁻¹ corresponds to the O-H stretching vibration of the alcohol.

Strong C-O stretching vibrations for the ether and the alcohol will appear in the 1200-1000 cm⁻¹ region.

C-H stretching vibrations of the aromatic ring are typically observed just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.

C=C stretching vibrations of the phenyl ring will be present in the 1600-1450 cm⁻¹ region.

Raman Spectroscopy: The Raman spectrum will also show characteristic peaks.

The symmetric stretching of the non-polar C-C bonds in the phenyl ring often gives a strong Raman signal.

The C-O-C symmetric stretch of the ether linkage may also be Raman active.

While the O-H stretch is often weak in Raman, other skeletal vibrations of the tetrahydropyran ring can be observed.

A summary of the expected key vibrational frequencies is presented below.

| Functional Group | Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

| Alcohol | O-H stretch | 3600-3200 | Weak | Broad (IR) |

| Aromatic | C-H stretch | ~3030 | ~3030 | Medium |

| Aliphatic | C-H stretch | 2990-2850 | 2990-2850 | Strong |

| Phenyl Ring | C=C stretch | 1600, 1450 | 1600, 1450 | Medium to Strong |

| Ether/Alcohol | C-O stretch | 1200-1000 | Present | Strong (IR) |

Analysis of Hydroxyl Stretching and Bending Modes

The infrared (IR) spectrum of this compound is significantly characterized by the vibrational modes of its hydroxyl (-OH) group. The O-H bond is highly polarized, which results in strong absorptions in the IR spectrum. The most prominent of these is the O-H stretching vibration, which is highly sensitive to hydrogen bonding. In a condensed phase (liquid or solid), the hydroxyl groups can form intermolecular hydrogen bonds, leading to a characteristic broad and strong absorption band. libretexts.org This band is typically observed in the region of 3600-3200 cm⁻¹. msu.edu For this compound, the presence of both the ether oxygen within the oxane ring and the hydroxyl group itself provides ample opportunity for such interactions.

In addition to the stretching mode, the O-H group also exhibits bending vibrations. These in-plane bending modes absorb in the fingerprint region of the spectrum, typically between 1420 and 1330 cm⁻¹. These bands are often broad and of medium intensity. The out-of-plane bending vibration can also be observed, usually as a broad peak around 650 cm⁻¹. The precise positions of these bands can provide subtle information about the molecular environment and conformation.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| O-H Stretch (H-bonded) | Alcohol (-OH) | 3600 - 3200 | Strong, Broad |

| O-H Bend (in-plane) | Alcohol (-OH) | 1420 - 1330 | Medium, Broad |

Characterization of Aromatic and Aliphatic C-H Vibrations

The IR spectrum of this compound also provides detailed information regarding its carbon-hydrogen frameworks, both aromatic and aliphatic. The distinction between different types of C-H bonds is possible because their stretching frequencies occur in distinct regions of the spectrum. msu.edu

Aromatic C-H stretching vibrations, originating from the phenyl group, are typically observed as a group of weaker bands just above 3000 cm⁻¹ (approx. 3100-3000 cm⁻¹). In contrast, aliphatic C-H stretching vibrations from the methyl group and the methylene groups of the oxane ring appear as strong bands just below 3000 cm⁻¹ (approx. 3000-2850 cm⁻¹). msu.edu Within the aliphatic region, asymmetric stretching modes occur at slightly higher frequencies than symmetric stretching modes. williams.edu

Bending vibrations for C-H bonds are also diagnostic. The phenyl group gives rise to a series of sharp absorptions in the fingerprint region. Out-of-plane (oop) bending vibrations are particularly useful for confirming the presence of the benzene (B151609) ring, with strong bands typically appearing between 900 and 675 cm⁻¹. Aliphatic C-H bending vibrations for methylene (-CH₂) and methyl (-CH₃) groups are found in the 1470-1430 cm⁻¹ and 1380-1370 cm⁻¹ regions, respectively.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| C-H Stretch | Aromatic (Phenyl) | 3100 - 3000 | Weak to Medium |

| C-H Stretch | Aliphatic (Oxane Ring, Methyl) | 3000 - 2850 | Strong |

| C-H Bend (oop) | Aromatic (Phenyl) | 900 - 675 | Strong, Sharp |

| C-H Bend | Aliphatic (-CH₂-, -CH₃) | 1470 - 1370 | Medium |

X-ray Crystallography for Solid-State Structure Determination and Conformational Insights

X-ray crystallography is a powerful experimental technique for determining the precise three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org By measuring the diffraction pattern of an X-ray beam passing through a single crystal of this compound, it would be possible to determine its solid-state conformation, bond lengths, and bond angles with high precision. libretexts.org

For the oxane ring in this compound, a chair-like conformation is expected, as this minimizes both angular and torsional strain, similar to cyclohexane. mdpi.com Conformational analysis of substituted oxanes indicates that large substituents tend to occupy the equatorial position to minimize steric hindrance. acs.org In this compound, the C2 position is substituted with both a methyl and a phenyl group. The C4 position bears a hydroxyl group.

A crystal structure would definitively establish the relative orientations of these substituents. It would reveal whether the hydroxyl group and the phenyl group adopt axial or equatorial positions and would provide precise data on the dihedral angles within the ring. This information is crucial for understanding the molecule's steric and electronic properties, which govern its reactivity and interactions. While specific crystallographic data for this exact compound is not publicly available, analysis of related structures, such as 2,2-dimethyl-4-(4-methylphenyl)oxan-4-ol, has been successfully performed using this method. googleapis.com

Circular Dichroism (CD) Spectroscopy for Chiral Recognition and Enantiomeric Excess Determination

This compound possesses two stereocenters (at C2 and C4), making it a chiral molecule. Chiral molecules exist as a pair of non-superimposable mirror images called enantiomers. Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. lu.sebath.ac.uk

Since enantiomers interact differently with circularly polarized light, they will produce CD spectra that are mirror images of each other. nih.gov A positive band (Cotton effect) in the spectrum of one enantiomer will appear as a negative band in the spectrum of the other. This makes CD spectroscopy an invaluable tool for distinguishing between the enantiomers of this compound.

Furthermore, the magnitude of the CD signal is directly proportional to the concentration difference between the two enantiomers. This principle allows CD spectroscopy to be used for the quantitative determination of enantiomeric excess (ee) in a sample. rsc.org By comparing the CD spectrum of a sample of unknown purity to the spectrum of a pure enantiomer, the ee can be accurately calculated. The technique is highly sensitive and can provide crucial information for asymmetric synthesis and chiral separations of this compound. nih.gov

Reactivity and Derivatization Chemistry of 2 Methyl 2 Phenyloxan 4 Ol

Reactions Involving the Hydroxyl Group

The secondary alcohol at the C-4 position is a primary site for various chemical transformations, including esterification, etherification, oxidation, and nucleophilic substitution.

Esterification and Etherification Reactions

The hydroxyl group of 2-Methyl-2-phenyloxan-4-ol is expected to undergo esterification with carboxylic acids or their derivatives, such as acyl chlorides and acid anhydrides, typically in the presence of an acid or base catalyst. Similarly, etherification can be achieved by reacting the alcohol with alkyl halides in the presence of a base (Williamson ether synthesis) or through acid-catalyzed condensation with other alcohols.

While specific studies on this compound are not prevalent, the general reactivity of secondary alcohols is well-established. For instance, the esterification of tetrahydropyran-4-carboxylic acid and its derivatives is a known process. nih.govorganic-chemistry.org Glycosylation and etherification of the hydroxyl group in related methyloxan-4-ol systems have been proposed for creating derivatives with altered biological activities. vulcanchem.com

Table 1: Potential Esterification and Etherification Reactions of this compound

| Reaction Type | Reagent | Catalyst/Conditions | Expected Product |

| Esterification | Acyl Chloride (e.g., Acetyl Chloride) | Pyridine or other non-nucleophilic base | 2-Methyl-2-phenyloxan-4-yl acetate |

| Esterification | Acid Anhydride (e.g., Acetic Anhydride) | Acid catalyst (e.g., H₂SO₄) or base (e.g., DMAP) | 2-Methyl-2-phenyloxan-4-yl acetate |

| Etherification | Alkyl Halide (e.g., Methyl Iodide) | Strong base (e.g., NaH) | 4-Methoxy-2-methyl-2-phenyloxane |

Oxidation Reactions and Derived Carbonyl Compounds

The secondary alcohol functionality at C-4 can be oxidized to the corresponding ketone, 2-methyl-2-phenyloxan-4-one. A variety of oxidizing agents are suitable for this transformation, with the choice of reagent often depending on the desired reaction conditions and the presence of other sensitive functional groups. The oxidation of related 4-hydroxy-tetrahydropyran systems to their corresponding ketones is a documented transformation.

Common oxidizing agents for secondary alcohols include chromium-based reagents, such as pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC), as well as milder, non-chromium-based methods like Swern and Dess-Martin oxidations.

Table 2: Common Oxidizing Agents for the Conversion of this compound to its Ketone

| Oxidizing Agent | Typical Solvent | Notes |

| Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM) | Mild oxidant, often used for sensitive substrates. |

| Pyridinium Dichromate (PDC) | Dichloromethane (DCM) or Dimethylformamide (DMF) | Similar to PCC, can also oxidize primary alcohols to carboxylic acids in DMF. |

| Swern Oxidation (Oxalyl chloride, DMSO, Et₃N) | Dichloromethane (DCM) | Performed at low temperatures (-78 °C), avoids heavy metals. |

| Dess-Martin Periodinane (DMP) | Dichloromethane (DCM) or other aprotic solvents | Mild and selective, operates at room temperature. |

Nucleophilic Substitution Reactions at the Hydroxyl-Bearing Carbon

Direct nucleophilic substitution of the hydroxyl group at the C-4 position is generally challenging for secondary alcohols and requires activation of the hydroxyl group to convert it into a better leaving group. The reaction can proceed via either an Sₙ1 or Sₙ2 mechanism, though both pathways present difficulties for this compound.

An Sₙ1 reaction would involve the formation of a secondary carbocation at C-4, which is generally unstable. An Sₙ2 reaction would be subject to steric hindrance from the bulky tetrahydropyran (B127337) ring and its substituents. To facilitate substitution, the hydroxyl group is typically converted to a sulfonate ester, such as a tosylate or mesylate, which are excellent leaving groups. Subsequent reaction with a nucleophile can then proceed under Sₙ2 conditions. The use of reagents like thionyl chloride or phosphorus tribromide can also facilitate substitution reactions on similar tetrahydropyran systems.

Reactions of the Oxane Ring System

The oxane ring itself can participate in reactions, most notably ring-opening under acidic conditions. Additionally, the synthesis of the ring system itself represents a key area of its chemistry.

Ring-Opening Reactions and Mechanism Studies

The ether linkage of the tetrahydropyran ring in this compound can be cleaved under strong acidic conditions. researchgate.net The mechanism typically involves protonation of the ether oxygen to form an oxonium ion, making the adjacent carbons (C-2 and C-6) susceptible to nucleophilic attack.

The regioselectivity of the ring-opening is influenced by the substituents on the ring. In the case of this compound, nucleophilic attack could occur at either C-2 or C-6. Attack at C-2 would be sterically hindered by the phenyl and methyl groups but could be electronically favored due to the potential for stabilization of a positive charge by the phenyl ring in an Sₙ1-like transition state. Attack at the less substituted C-6 would be sterically favored. Lewis acids are also known to mediate the ring-opening of cyclic ethers. mdpi.comorganic-chemistry.org

Functionalization of the Tetrahydropyran Ring

The most significant method for the synthesis and functionalization of the this compound ring system is the Prins reaction. wikipedia.orgorganic-chemistry.orgutexas.edu This reaction involves the acid-catalyzed cyclization of an aldehyde (in this case, benzaldehyde) with a homoallylic alcohol (such as isoprenol). google.com The reaction proceeds through an electrophilic addition followed by capture of the resulting carbocation by the hydroxyl group to form the tetrahydropyran ring. The synthesis of chirally enriched 2-phenyl-4-methyltetrahydro-2H-pyran-4-ol has been achieved using a chiral organocatalyst in the Prins reaction. google.com

Table 3: Synthesis of 2-Phenyl-4-methyltetrahydro-2H-pyran-4-ol via Prins Reaction

| Aldehyde | Homoallylic Alcohol | Catalyst | Solvent | Product | Reference |

| Benzaldehyde (B42025) | Isoprenol | (-)-Camphor-10-sulphonic acid, Graphite | None (neat) | (2S,4R)- and (2S,4S)-2-Phenyl-4-methyltetrahydro-2H-pyran-4-ol | google.com |

| Benzaldehyde | Isoprenol | (+)-Camphor-10-sulphonic acid, Graphite | None (neat) | (2R,4S)- and (2S,4S)-2-Phenyl-4-methyltetrahydro-2H-pyran-4-ol | google.com |

Other potential methods for functionalizing the tetrahydropyran ring include α-lithiation. For the related compound 2-phenyltetrahydropyran, α-lithiation at the C-6 position followed by reaction with an electrophile has been demonstrated as a viable strategy for introducing substituents onto the ring. chemicalbook.com A similar approach could potentially be applied to derivatives of this compound.

Transformations of the Phenyl Moiety

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. wikipedia.org In the case of this compound, the tetrahydropyran ring system is connected to the phenyl ring via a carbon atom, functioning as an alkyl substituent. Alkyl groups are known as activating substituents, meaning they make the aromatic ring more reactive towards electrophiles than benzene (B151609) itself. wikipedia.org They direct incoming electrophiles to the ortho and para positions of the phenyl ring. byjus.com

The general mechanism involves the generation of a strong electrophile, which is then attacked by the electron-rich aromatic ring to form a resonance-stabilized carbocation known as an arenium ion or Wheland intermediate. byjus.comlibretexts.org Subsequent loss of a proton from the site of attack restores the aromaticity of the ring, completing the substitution. byjus.com

While specific experimental data on EAS reactions for this compound is limited, its reactivity can be predicted based on these well-established principles. Common EAS reactions that could be applied to this molecule are detailed in the table below.

Table 1: Predicted Electrophilic Aromatic Substitution Reactions

| Reaction Type | Reagents | Typical Catalyst | Predicted Products |

|---|---|---|---|

| Halogenation | Br₂, Cl₂, I₂ | FeBr₃, FeCl₃, AlCl₃ | ortho- and para-halogenated derivatives |

| Nitration | HNO₃ | H₂SO₄ | ortho- and para-nitro derivatives |

| Sulfonation | Fuming H₂SO₄ (SO₃) | None | ortho- and para-sulfonic acid derivatives |

| Friedel-Crafts Alkylation | R-Cl, R-Br | AlCl₃ | ortho- and para-alkylated derivatives |

| Friedel-Crafts Acylation | RCOCl | AlCl₃ | ortho- and para-acylated derivatives |

Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. eie.grwiley.com For this compound to be used in these reactions, its phenyl group must first be converted into a suitable substrate, typically an aryl halide or triflate. This can be achieved through the electrophilic halogenation reactions described previously (Section 5.3.1).

Once a derivative such as p-bromo-2-Methyl-2-phenyloxan-4-ol is synthesized, it can undergo a variety of palladium-catalyzed cross-coupling reactions. tcichemicals.comlibretexts.org These reactions typically involve an oxidative addition of the aryl halide to a low-valent palladium complex, followed by transmetalation with an organometallic reagent and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org

Table 2: Potential Metal-Catalyzed Cross-Coupling Reactions of a Halogenated Derivative

| Reaction Name | Organometallic Reagent | General Outcome |

|---|---|---|

| Suzuki Coupling | Aryl- or Vinyl-boronic acid/ester | Forms a new C(aryl)-C(aryl) or C(aryl)-C(vinyl) bond |

| Stille Coupling | Organostannane (e.g., R-SnBu₃) | Forms a new C-C bond |

| Heck Coupling | Alkene | Forms a new C(aryl)-C(vinyl) bond |

| Sonogashira Coupling | Terminal alkyne | Forms a new C(aryl)-C(alkynyl) bond |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Forms a new C(aryl)-N bond |

Regioselective and Stereoselective Functionalization

The functionalization of this compound can be controlled to target specific positions (regioselectivity) and to produce specific stereoisomers (stereoselectivity).

Regioselectivity: As discussed under electrophilic aromatic substitution, functionalization of the phenyl ring is highly regioselective, favoring the ortho and para positions due to the directing effect of the alkyl substituent.

More advanced methods can achieve functionalization at other sites. Research on the related compound 2-phenyltetrahydropyran has shown that direct lithiation of the carbon atom adjacent to the ring oxygen (the α-position) is possible using strong bases like s-butyllithium (sBuLi) in the presence of N,N,N′,N′-tetramethylethylenediamine (TMEDA). researchgate.netthieme-connect.comresearchgate.net This creates a nucleophilic intermediate that can react with various electrophiles, allowing for the regioselective introduction of new groups at the 6-position of the oxane ring. thieme-connect.com This approach offers a powerful strategy for modifying the heterocyclic portion of the molecule, complementary to the reactions on the phenyl ring.

Stereoselectivity: The structure of this compound contains at least two stereocenters (at C2 and C4), meaning it can exist as multiple stereoisomers. Any reaction performed on the molecule must consider the potential to create new stereocenters or influence the existing ones.

The synthesis of tetrahydropyran rings can be highly stereoselective. For instance, Prins cyclizations, a common method for forming such rings, can be catalyzed by Lewis acids like iron(III) chloride to yield products with high diastereoselectivity. vulcanchem.comacs.org Similarly, stereoselective hydroalkoxylation of silyl (B83357) alkenols provides another route to highly substituted tetrahydropyrans with excellent stereocontrol. mdpi.com When functionalizing a pre-existing chiral molecule like this compound, the resident stereocenters can direct the stereochemical outcome of new bond formations, a process known as substrate-controlled stereoselectivity. For example, the reduction of a ketone derivative to an alcohol can be directed by existing bulky groups to favor attack from the less hindered face. nih.gov

Synthesis of Derivatives and Analogues of this compound

Derivatives: A wide range of derivatives can be synthesized from this compound using the reactions described above.

Phenyl-functionalized derivatives can be prepared via electrophilic aromatic substitution to introduce nitro, halogen, or acyl groups, among others. byjus.com These halogenated derivatives can then serve as precursors for further diversification through metal-catalyzed cross-coupling, leading to biaryl, vinyl, or amino derivatives. tcichemicals.com

Oxane-functionalized derivatives can be accessed through reactions of the hydroxyl group, such as oxidation to the corresponding ketone (2-methyl-2-phenyloxan-4-one) or etherification/esterification. Furthermore, regioselective lithiation at the C6 position followed by quenching with an electrophile provides another avenue for modification of the ring system. thieme-connect.com

Analogues: Analogues of this compound, which are molecules with similar core structures but different substitution patterns, are often prepared via total synthesis rather than by modifying the parent compound.

The Prins cyclization is a key method for synthesizing the tetrahydropyran-4-ol skeleton. vulcanchem.com This reaction involves the acid-catalyzed condensation of an alkene (like 3-methyl-3-buten-1-ol) with an aldehyde. vulcanchem.com By varying the aldehyde (e.g., using different substituted benzaldehydes instead of benzaldehyde itself), a wide array of 2-aryl-4-methyl-oxan-4-ol analogues can be synthesized.

Other synthetic strategies include the acid-mediated cyclization of vinylsilyl alcohols , which can produce polysubstituted tetrahydropyrans with a high degree of stereocontrol. mdpi.com Oxidative C-H bond activation has also been employed to create structurally diverse tetrahydropyrans. nih.gov These methods allow for the construction of libraries of related compounds for various research applications, such as in the pharmaceutical or agrochemical industries. lookchem.com

Computational Chemistry and Theoretical Studies on 2 Methyl 2 Phenyloxan 4 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure and geometry of molecules with high accuracy. For a molecule like 2-Methyl-2-phenyloxan-4-ol, with its stereocenters and flexible ring system, DFT would be invaluable.

Energetics of Stereoisomers and Conformers

A comprehensive DFT study would involve optimizing the geometries of the various possible stereoisomers (e.g., cis and trans isomers with respect to the methyl and hydroxyl groups) and their respective conformers (e.g., chair and boat forms of the oxane ring). By calculating the single-point energies of these optimized structures, their relative stabilities could be determined. This information is crucial for understanding the predominant forms of the molecule under different conditions. However, no such systematic study on the energetics of this compound stereoisomers and conformers using DFT is currently available.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the reactivity of a molecule. The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provide insights into the molecule's ability to act as an electron donor or acceptor. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A detailed FMO analysis for this compound would map out the regions of the molecule most susceptible to nucleophilic and electrophilic attack. Regrettably, no FMO data from DFT calculations for this compound has been published.

Electrostatic Potential Surface (MEP) Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interaction patterns. The MEP map identifies regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, an MEP analysis would highlight the electrostatic character of the hydroxyl and ether functional groups, as well as the phenyl ring, providing a basis for understanding its interactions with other molecules. As with other DFT-based analyses, specific MEP studies on this compound are not found in the current body of scientific literature.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a way to explore the conformational landscape of a molecule over time, providing insights into its flexibility and the dynamics of its intermolecular interactions, particularly with solvent molecules. An MD simulation of this compound in a solvent like water or a non-polar solvent would reveal the stability of different conformers and the nature of the hydrogen bonding and other non-covalent interactions. Such simulations are critical for understanding the behavior of the molecule in a realistic chemical environment, yet no such studies have been reported.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are pivotal in mapping out the potential energy surfaces of chemical reactions, allowing for the determination of transition state structures and activation energies. This provides a detailed, step-by-step understanding of reaction mechanisms. For this compound, such calculations could be used to investigate, for example, the mechanism of its synthesis or its reactivity under various conditions. The absence of such studies in the literature means that the mechanistic aspects of its chemistry remain to be computationally explored.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods, particularly DFT, can accurately predict spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors of the nuclei in the optimized molecular geometry, theoretical NMR spectra can be generated. These predicted spectra are invaluable for confirming the structure of synthesized compounds and for assigning experimental NMR signals. While early studies on related compounds have utilized semi-empirical methods for conformational analysis in conjunction with experimental NMR, modern, high-accuracy DFT-based predictions of the NMR chemical shifts for this compound are not documented.

Noncovalent Interaction (NCI) Analysis for Hydrogen Bonding and Steric Effects

A comprehensive search of available scientific literature and computational chemistry databases did not yield specific studies on the noncovalent interaction (NCI) analysis of this compound. NCI analysis is a powerful computational method used to visualize and understand weak interactions, such as hydrogen bonds and steric repulsion, which are crucial in determining molecular conformation and reactivity. nih.govnih.gov This technique is based on the electron density and its derivatives, allowing for the identification of regions of noncovalent interactions in real space. nih.gov

In a typical NCI analysis, isosurfaces are generated to represent different types of interactions. The coloring of these surfaces, often based on the sign of the second eigenvalue (λ₂) of the Hessian matrix of the electron density, helps to distinguish between attractive and repulsive interactions. nih.gov For instance, strong attractive interactions like hydrogen bonds are characterized by negative values of sign(λ₂)ρ, while steric clashes, which are repulsive, are indicated by positive values. nih.gov Van der Waals interactions typically appear in regions where this value is close to zero. nih.gov

While direct research on this compound is unavailable, general principles of computational chemistry can be applied to hypothesize the types of noncovalent interactions that would be present. The molecule possesses a hydroxyl group (-OH) and a phenyl group, which would be key regions for hydrogen bonding and steric effects.

Hypothetical Hydrogen Bonding and Steric Effects:

The hydroxyl group in this compound can act as both a hydrogen bond donor and acceptor. Intramolecular hydrogen bonding could potentially occur between the hydroxyl group and the oxygen atom within the oxane ring, influencing the molecule's conformational preferences. Intermolecularly, this hydroxyl group would be a primary site for forming hydrogen bonds with other molecules of this compound or with solvent molecules.

The phenyl and methyl groups are bulky substituents on the oxane ring. Steric repulsion between these groups and other parts of the molecule would play a significant role in dictating the most stable three-dimensional structure. An NCI analysis would likely reveal regions of steric hindrance around these bulky groups, visualized as distinct isosurfaces indicating repulsive interactions.

Without specific computational studies on this compound, any detailed discussion on the quantitative aspects of its noncovalent interactions, such as interaction energies and specific bond distances, remains speculative. Further theoretical investigations would be necessary to provide a detailed and accurate picture of the hydrogen bonding and steric effects governing the structure and properties of this compound.

Future Research Directions and Unexplored Avenues for 2 Methyl 2 Phenyloxan 4 Ol

The continued exploration of 2-methyl-2-phenyloxan-4-ol and its structural analogs holds significant promise for advancements in synthetic chemistry, material science, and theoretical studies. The unique arrangement of a tertiary alcohol, a quaternary carbon, and a phenyl group on an oxane (tetrahydropyran) ring provides a rich platform for investigating novel chemical properties and applications. Future research is poised to unlock new potential by focusing on sustainability, reactivity, stereochemistry, and advanced material integration.

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling 2-Methyl-2-phenyloxan-4-ol in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. For volatile handling, employ fume hoods and respiratory protection .

- Waste Management : Segregate chemical waste into dedicated containers labeled for hazardous organic compounds. Collaborate with certified waste disposal services to ensure compliance with environmental regulations .

- Storage : Store in airtight containers under inert gas (e.g., argon) at -20°C to prevent oxidation or degradation, similar to protocols for structurally related phenolic compounds .

Q. How can researchers validate the purity of this compound using spectroscopic techniques?

- Methodological Answer :

- UV/Vis Spectroscopy : Measure absorbance at key wavelengths (e.g., 212–266 nm) to detect conjugated systems or impurities, referencing calibration curves from pure standards .

- NMR Analysis : Use H and C NMR to confirm molecular structure and identify residual solvents (e.g., DMSO-d6). Compare peaks with databases like NIST Chemistry WebBook for validation .

- Chromatography : Employ HPLC with a C18 column and UV detection (λ = 254 nm) to quantify purity. Optimize mobile phase (e.g., acetonitrile/water gradients) for peak resolution .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer :

- Dose-Response Validation : Replicate assays with standardized doses (e.g., 0.1–10 mM) and controls (e.g., staurosporine for apoptosis). Use statistical tools like ANOVA to assess reproducibility .

- Mechanistic Studies : Apply knockdown/knockout models (e.g., CRISPR-Cas9) to isolate target pathways, reducing confounding variables in enzyme inhibition assays .

Q. How should enzyme inhibition assays be designed to evaluate this compound’s biological activity?

- Methodological Answer :

- Substrate Selection : Use p-nitrophenyl-α-D-glucopyranoside for α-glucosidase or α-amylase assays. Monitor hydrolysis at 405 nm over 30 minutes .

- Kinetic Analysis : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive). Calculate values using Dixon plots .

- Positive Controls : Include acarbose (α-glucosidase inhibitor) or kojic acid (tyrosinase inhibitor) to benchmark activity .

Q. What methodologies improve the one-step synthesis of this compound?

- Methodological Answer :

- Catalyst Optimization : Screen Lewis acids (e.g., BF₃·Et₂O) or organocatalysts to enhance stereoselectivity in oxane ring formation .

- Computational Modeling : Use tools like Gaussian to predict transition states and optimize reaction pathways (e.g., minimizing steric hindrance in aryl substitutions) .

- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation and adjust reaction conditions in real time .

Data Analysis and Reproducibility

Q. How can researchers ensure reproducibility in cytotoxicity studies of this compound?

- Methodological Answer :

- Cell Line Authentication : Use STR profiling to confirm cell line identity (e.g., HT-29 vs. HCT116) and avoid cross-contamination .

- Standardized Protocols : Adopt OECD guidelines for MTT assays, including seeding density (5,000–10,000 cells/well) and incubation periods (24–72 hours) .

- Metadata Reporting : Document solvent carriers (e.g., DMSO concentration ≤0.1%) and temperature controls (±0.5°C) to mitigate batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.